6-Chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine
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Overview
Description
6-Chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with methyl iodide to introduce the methyl group, followed by cyclization with sodium ethoxide to form the triazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyridazines.
Scientific Research Applications
6-Chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-7-methyl-[1,2,4]triazolo[3,4-b]pyridazine
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5-8-3-9-11(5)10-6(4)7/h2-3H,1H3 |
InChI Key |
XYGZNPKIOSSWBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2N=C1Cl |
Origin of Product |
United States |
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